N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(23-12-16(13-23)22-17-6-9-20-14-21-17)19(7-10-25-11-8-19)15-4-2-1-3-5-15/h1-6,9,14,16H,7-8,10-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRFIHVHKOYAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several pyrimidine- and pyrazole-based amines, but key differences in substituents influence physicochemical and biological properties:
Key Observations:
- Substituent Diversity : The target compound’s 4-phenyloxane group distinguishes it from analogues with pyridine (e.g., ) or chlorophenyl substituents (e.g., ). This bulky, oxygen-containing ring may enhance lipophilicity and steric hindrance, affecting solubility and target engagement.
- Azetidine vs.
Physicochemical Properties
- Melting Points : The cyclopropyl derivative has a defined melting range (104–107°C), while data for the target compound and chlorophenyl analogues are unreported.
- Molecular Weight : The target compound (396.47 g/mol) is heavier than pyrazole-based analogues (e.g., 241.29 g/mol for ), which may impact bioavailability and permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine?
- Methodology : Multi-step synthesis involving sequential coupling of the azetidine and pyrimidine moieties. Key steps include:
- Azetidine ring formation : Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to generate the azetidine core .
- Coupling with 4-phenyloxane-4-carbonyl : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, with strict control of solvent (e.g., DMF) and temperature (0–25°C) to avoid racemization .
- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine C4 position using azetidine intermediates, optimized via microwave-assisted reactions to enhance yield .
Q. How can the three-dimensional structure of this compound be elucidated?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELX software for structure refinement. Crystals are grown via vapor diffusion in acetonitrile/water mixtures .
- NMR spectroscopy : HSQC and NOESY experiments to confirm spatial arrangement, particularly the orientation of the 4-phenyloxane group relative to the azetidine ring .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodology :
- In vitro kinase inhibition : Screen against a panel of kinases (e.g., PI3K, CDKs) using fluorescence-based ATP competition assays. IC values are calculated via dose-response curves .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Compare with structurally similar compounds (e.g., N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine) to identify substituent-dependent trends .
Advanced Research Questions
Q. How do structural modifications influence target selectivity and potency?
- SAR Analysis :
- Azetidine substituents : Replacement of the 4-phenyloxane group with trifluoromethylbenzoyl (as in ) increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Pyrimidine substitution : C2-thioether derivatives (e.g., from ) show improved kinase inhibition but lower metabolic stability .
Q. How can contradictory data on enzymatic vs. cellular activity be resolved?
- Hypothesis : Discrepancies may arise from off-target effects or differential cell permeability.
- Methodology :
- Cellular uptake studies : LC-MS quantification of intracellular compound levels after treatment .
- Proteomic profiling : SILAC-based mass spectrometry to identify unintended protein targets .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Approaches :
- Prodrug design : Introduce hydrolyzable esters at the pyrimidine amine to enhance oral bioavailability .
- Salt formation : Co-crystallization with succinic acid improves solubility (e.g., 3-fold increase in PBS pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
